molecular formula C17H15ClN2OS B5595967 2-(4-Chlorobenzoyl)-6-propylthieno[2,3-B]pyridin-3-amine

2-(4-Chlorobenzoyl)-6-propylthieno[2,3-B]pyridin-3-amine

Cat. No.: B5595967
M. Wt: 330.8 g/mol
InChI Key: MMIHTEOPCGVWEZ-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-6-propylthieno[2,3-B]pyridin-3-amine is a heterocyclic compound that features a thieno[2,3-B]pyridine core with a 4-chlorobenzoyl group at the 2-position and a propyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzoyl)-6-propylthieno[2,3-B]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-B]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor.

    Introduction of the 4-Chlorobenzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Addition of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a propyl halide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)-6-propylthieno[2,3-B]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

2-(4-Chlorobenzoyl)-6-propylthieno[2,3-B]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzoyl)-6-propylthieno[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a kinase enzyme, inhibiting its activity and thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorobenzoyl)-6-methylthieno[2,3-B]pyridin-3-amine: Similar structure but with a methyl group instead of a propyl group.

    2-(4-Chlorobenzoyl)-6-ethylthieno[2,3-B]pyridin-3-amine: Similar structure but with an ethyl group instead of a propyl group.

    2-(4-Chlorobenzoyl)-6-butylthieno[2,3-B]pyridin-3-amine: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of 2-(4-Chlorobenzoyl)-6-propylthieno[2,3-B]pyridin-3-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-2-3-12-8-9-13-14(19)16(22-17(13)20-12)15(21)10-4-6-11(18)7-5-10/h4-9H,2-3,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIHTEOPCGVWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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